7-Amino-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic compound belonging to the class of 3,4-dihydroquinoxalinones, which are known for their diverse biological activities. This compound features a unique structure that includes both an amino group and a lactam ring, contributing to its potential pharmacological properties. The interest in this compound arises from its various applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases, which are enzymes involved in numerous physiological processes.
7-Amino-3,4-dihydroquinoxalin-2(1H)-one can be derived from several synthetic pathways involving o-phenylenediamine and α-keto acids or derivatives. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The compound is recognized for its potential therapeutic applications, particularly in the field of enzyme inhibition and as a scaffold for drug development.
The synthesis of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods:
Recent advancements have highlighted the use of microwave-assisted synthesis and phase-transfer catalysis to enhance yields and reduce reaction times. For instance, employing microwave conditions has been shown to improve the efficiency of synthesizing 3-substituted 3,4-dihydroquinoxalin-2-ones significantly .
The molecular formula of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one is C_9H_10N_2O. Its structure consists of a fused bicyclic system featuring:
7-Amino-3,4-dihydroquinoxalin-2(1H)-one participates in various chemical reactions due to its reactive functional groups:
These reactions often require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity .
The mechanism of action for 7-Amino-3,4-dihydroquinoxalin-2(1H)-one primarily involves its role as an inhibitor of carbonic anhydrases. The compound interacts with the active site of various isoforms of carbonic anhydrases, inhibiting their activity through non-covalent interactions.
Studies indicate that this compound exhibits selective inhibition against certain isoforms (e.g., hCA VII) while being less effective against others (e.g., hCA II). The inhibition constants (K_I) for these interactions vary widely, demonstrating a structure-activity relationship that can be exploited for drug design .
7-Amino-3,4-dihydroquinoxalin-2(1H)-one is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity is influenced by the presence of functional groups such as amino and carbonyl groups.
7-Amino-3,4-dihydroquinoxalin-2(1H)-one has several scientific uses:
The quinoxalinone scaffold, particularly 7-amino-3,4-dihydroquinoxalin-2(1H)-one (CAS 251474-50-7; MW: 163.18 g/mol), exemplifies a privileged structure in medicinal chemistry due to its versatile pharmacophore capable of interacting with diverse biological targets [2] [6] [8]. Nitrogen-containing heterocycles like this exhibit enhanced binding affinity to enzymes and receptors through multiple hydrogen-bonding interactions via the lactam carbonyl (C=O), secondary amine (NH), and primary amine (NH₂) groups [1]. Its bicyclic framework combines the electronic properties of benzenediamine with the conformational restraint of a fused γ-lactam ring, enabling optimal spatial orientation for target engagement. This is evidenced by its presence in compounds under investigation for neurological disorders (JNK3 inhibitors) and anticancer agents (carbonic anhydrase inhibitors) [3] [9]. Commercial availability as hydrochloride salts (e.g., CAS 6272-29-3 and 860503-30-6) further facilitates derivatization for structure-activity relationship (SAR) studies [1] [4] [8].
Table 1: Physicochemical Properties of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one
Property | Value | Source/Reference |
---|---|---|
CAS Number (Free base) | 251474-50-7 | [6] [8] [10] |
CAS Number (HCl Salt) | 6272-29-3 | [1] |
CAS Number (Dihydrochloride) | 860503-30-6 | [4] |
Molecular Formula | C₈H₉N₃O (Free base) | [6] [8] |
Molecular Weight | 163.18 g/mol (Free base) | [6] [8] [10] |
SMILES | NC₁=CC=C₂NCC(=O)NC₂=C₁ | [6] [8] |
Storage Conditions | 2–8°C (dark, sealed) | [6] [8] |
The core structure of 7-amino-3,4-dihydroquinoxalin-2(1H)-one exhibits isosteric mimicry of 7-aminocoumarin, a known pharmacophore in carbonic anhydrase (CA) inhibitors. Both scaffolds feature:
Critically, unlike coumarins which undergo lactone ring hydrolysis to form inhibitory cis-o-coumaric acid derivatives, the quinoxalinone’s lactam ring remains intact during CA inhibition. This was demonstrated through enzyme kinetics and mass spectrometry studies, where 7-amino-3,4-dihydroquinoxalin-2(1H)-one inhibited tumor-associated isoforms hCA IX (Kᵢ: 16.1–510 nM) and hCA XII without ring cleavage, acting as a rigid, non-hydrolyzable coumarin bioisostere [3]. This property confers metabolic stability and distinct selectivity profiles: While 4-methyl-7-aminocoumarin inhibits multiple CAs non-selectively, the quinoxalinone shows 33-fold higher potency against hCA VII (Kᵢ = 480 nM) and negligible effects on hCA II (Kᵢ > 10 µM) [3]. Such isoform selectivity is exploitable for designing targeted anticancer agents.
Pharmacological exploration of 3,4-dihydroquinoxalin-2(1H)-one derivatives evolved through three key phases:
Table 2: Key Bioactivities of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one Derivatives
Biological Target | Activity | Key Compound | Reference |
---|---|---|---|
Carbonic Anhydrase VII | Kᵢ = 480 nM | 7-Amino-3,4-dihydroquinolin-2-one | [3] |
Carbonic Anhydrase IX/XII | Kᵢ = 16.1–510 nM | Same as above | [3] |
JNK3 | IC₅₀ = 0.25 µM (J46) → 0.08 µM (J46–37) | Optimized quinoxalinone derivatives | [9] |
Sigma Receptors | Agonism (antidepressant effect) | 5-Methoxy-1,2,3,4-tetrahydroquinoxaline | [5] |
The scaffold’s synthetic accessibility—demonstrated by commercial suppliers offering gram-scale quantities (e.g., Sunway Pharm, BLD Pharm)—enabled rapid SAR exploration [6] [8] [10]. Modern catalytic enantioselective methods now permit access to chiral derivatives, expanding applications in targeting stereospecific binding sites [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7